Cytidylyl-3',5'-adenosine (CpA) is a dinucleoside monophosphate composed of cytosine and adenine ribonucleotides linked by a 3',5'-phosphodiester bond. It is a naturally occurring RNA fragment found in various biological contexts and serves as a substrate for enzymes like ribonucleases [, , , , , , , , , ]. CpA acts as a building block for synthesizing longer RNA molecules and plays a crucial role in studying RNA structure, function, and interactions with other molecules. It also acts as a model system for investigating the physical and chemical properties of nucleic acids [, , , ].
Synthesis Analysis
CpA can be chemically synthesized using phosphoramidite chemistry or enzymatic methods. Chemical synthesis involves protecting groups and coupling reactions to form the desired phosphodiester bond. Enzymatic synthesis utilizes enzymes like RNA ligases to join individual nucleotides [, , , , , ].
Molecular Structure Analysis
CpA undergoes various chemical reactions typical of RNA, including hydrolysis of the phosphodiester bond by ribonucleases, chemical modifications of the bases or sugar moieties, and interactions with intercalating agents like proflavine [, , , , , , ].
Chemical Reactions Analysis
CpA exhibits characteristic physical and chemical properties, including absorbance in the ultraviolet (UV) region due to its nitrogenous bases. It exhibits fluorescence properties influenced by base stacking interactions. The molecule's stability, solubility, and reactivity are influenced by factors like pH, temperature, and ionic strength [, , ].
Mechanism of Action
The mechanism of action of CpA depends on its specific context. As an RNA substrate, it participates in enzymatic reactions by binding to the active site of enzymes like ribonucleases, facilitating cleavage of the phosphodiester bond. In structural studies, it serves as a model system for understanding base stacking and conformational dynamics of RNA [, , , ].
Physical and Chemical Properties Analysis
CpA serves as a model system for investigating fundamental biophysical properties of nucleic acids, including stacking interactions, conformational dynamics, and fluorescence characteristics [, , ].
Enzyme Engineering:
Researchers studying angiogenin, a protein homologous to ribonuclease A, have used CpA to investigate the enzymatic activity and specificity of engineered angiogenin/ribonuclease hybrid proteins [, , ]. These studies provide insights into the structure-function relationships of these proteins and their potential applications in angiogenesis research.
tRNA Structure and Function:
CpA is a component of the conserved CCA terminus found in transfer RNA (tRNA) molecules []. Studies investigating the role of hypermodified bases in tRNA have used CpA and its modified counterparts to understand how these modifications impact tRNA structure, stability, and function in translation.
Applications
Ribonuclease Activity and Specificity Studies:
CpA serves as a substrate for studying the activity and specificity of ribonucleases, helping determine cleavage rates and preferences for specific nucleotides or sequences [, , , , ].
Structure-Function Relationship Studies:
Researchers utilize CpA to investigate the relationship between RNA structure and function, particularly base stacking interactions and their influence on biological processes [, , ].
Drug-Nucleic Acid Interaction Studies:
CpA helps study interactions between drugs like proflavine and nucleic acids, providing insights into intercalation mechanisms and potential therapeutic applications [, ].
CpA acts as a building block for synthesizing longer RNA molecules, enabling the creation of specific RNA sequences for various downstream applications [, , , , , ].
Related Compounds
Proflavine
Compound Description: Proflavine is an acridine dye known for its intercalation properties. It exhibits mutagenic effects by intercalating into nucleic acid structures. Research has shown Proflavine's ability to intercalate not only into antiparallel, complementary Watson-Crick base-paired regions but also into parallel-chain dimer structures formed by CpA []. This intercalation, as observed in a study involving a CpA dimer with an intercalated proflavine molecule, provides insights into the dynamics of planar drug intercalation and alternative mechanisms for acridine mutagenesis [].
Yeast RNA
Compound Description: Yeast RNA serves as a common substrate for investigating the enzymatic activity of ribonucleases, including those relevant to CpA research. Studies have used yeast RNA to characterize the ribonucleolytic activity of recombinant human pancreatic ribonuclease 1 (hRNase 1) []. Comparisons are drawn between the activity of hRNase 1 on yeast RNA and its activity on CpA, providing insights into the enzyme's substrate specificity and kinetics [].
Poly(C)
Compound Description: Poly(C) is a synthetic RNA homopolymer composed solely of cytidine residues. It acts as a substrate for ribonucleases and aids in studying their substrate specificity. Research has shown that porcine thyroid alkaline ribonuclease exhibits a significantly higher cleavage rate for poly(C) compared to poly(U), indicating its preference for cytidine residues []. Competition experiments between poly(C) and tRNA, where the latter emerged as a tight-binding competing substrate, highlight the enzyme's preference for cytidylate residues, particularly those within tRNA's 3'-CCA terminus [].
Poly(U)
Compound Description: Poly(U) is a synthetic RNA homopolymer composed solely of uridine residues. It serves as a substrate for investigating ribonuclease activity and specificity. Studies comparing the cleavage rates of poly(C) and poly(U) by porcine thyroid alkaline ribonuclease demonstrate the enzyme's significant preference for cytidine residues over uridine residues []. Further competition experiments reveal that poly(U), unlike tRNA lacking its 3' terminal cytidylyl(3'-5')adenosine, can compete with tRNA as a substrate [].
tRNA
Compound Description: tRNA (transfer RNA) plays a crucial role in protein synthesis by carrying amino acids to the ribosome. Research indicates that tRNA acts as a highly preferred substrate for certain ribonucleases, such as porcine thyroid alkaline RNase []. This preference is evident in the enzyme's significantly higher activity towards tRNA compared to other substrates like poly(C) and poly(U) []. Additionally, studies have explored the impact of modifying tRNA's structure, such as removing its 3' terminal cytidylyl(3'-5')adenosine, on its interaction with ribonucleases [].
Uridylyl(3'----5')adenosine (UpA)
Compound Description: UpA is a dinucleoside monophosphate composed of uridine and adenosine linked by a 3'----5' phosphodiester bond. Research utilizes UpA to investigate the enzymatic activity and specificity of ribonucleases, particularly in comparison to CpA. For instance, studies on angiogenin/RNase hybrid enzymes have shown a preference for UpA over CpG []. This preference is similar to that observed in RNase A but contrasts with angiogenin's preference for CpG, suggesting that the hybrid enzyme exhibits characteristics of both parent enzymes [].
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